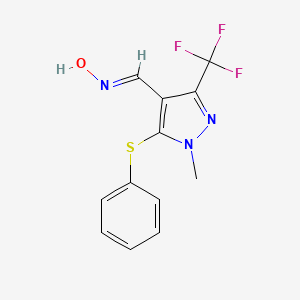![molecular formula C11H7Cl2N3 B2637088 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline CAS No. 871673-26-6](/img/structure/B2637088.png)
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is a chemical compound with the molecular formula C11H7Cl2N3. It has a molecular weight of 252.1 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline consists of 11 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound is 1S/C11H7Cl2N3/c1-6-9(12)11-14-10(13)7-4-2-3-5-8(7)16(11)15-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is a powder that is stored at room temperature . It has a melting point of 174-175 degrees Celsius .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Interactions
Chemical Reactivity and Synthesis : Research has shown that quinazolines and their derivatives, including structures similar to 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline, undergo various reactions with nucleophiles, leading to the formation of C-4 adducts and demonstrating the versatility of these compounds in synthetic chemistry (Azev, Shorshnev, & Golomolzin, 2009).
Cascade Cyclization : The three-component condensation of aminopyrazoles with aromatic aldehydes and cyclohexanediones has been utilized to synthesize hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones and tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-ones, highlighting the compound's utility in generating complex heterocyclic structures (Lipson et al., 2010).
Biological Activities and Applications
Cytotoxic Activities : Some studies have focused on the synthesis of novel quinazoline derivatives to evaluate their cytotoxic activities against various cancer cell lines. These studies contribute to understanding the potential therapeutic applications of these compounds in cancer treatment (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Molecular Docking Studies : Research into 5-styryltetrazolo[1,5-c]quinazolines has included molecular docking studies to assess their binding to biological targets, providing insights into their potential as therapeutic agents (Mphahlele et al., 2017).
Interaction with DNA : The binding characteristics of quinazoline derivatives with DNA have been explored, revealing insights into their interactive regions and mechanisms of action. Such studies are crucial for understanding how these compounds might be utilized in medicinal chemistry (Song et al., 2014).
Safety and Hazards
The safety information for 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Propriétés
IUPAC Name |
3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3/c1-6-9(12)11-14-10(13)7-4-2-3-5-8(7)16(11)15-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKAQFDRUJKGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)
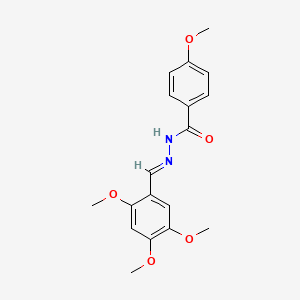
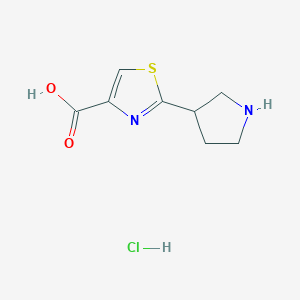
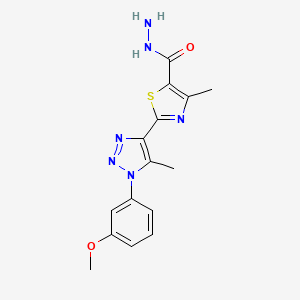

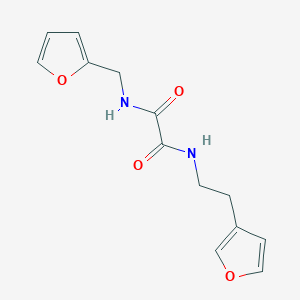
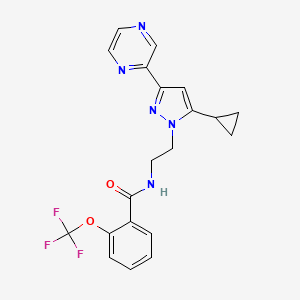
![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)
![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)
